Benzyl chloride

Description

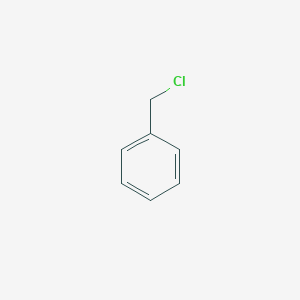

Structure

3D Structure

Properties

IUPAC Name |

chloromethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl/c8-6-7-4-2-1-3-5-7/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCXMKQUNVWSEMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl, Array | |

| Record name | BENZYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2602 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0016 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25703-25-7 | |

| Record name | Benzene, (chloromethyl)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25703-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0020153 | |

| Record name | Benzyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Benzyl chloride appears as a colorless liquid with an irritating odor. Toxic by inhalation and skin absorption. Flash point 153 °F. Slightly soluble in water. Corrosive to metals and tissue. A lachrymator. Density 9.2 lb /gal., Liquid, Colorless to slightly yellow liquid with a pungent, aromatic odor; [NIOSH], COLOURLESS LIQUID WITH PUNGENT ODOUR., Colorless to slightly yellow liquid with a pungent, aromatic odor. | |

| Record name | BENZYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2602 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzene, (chloromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/305 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BENZYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0016 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BENZYL CHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/15 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Benzyl chloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0053.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

354 °F at 760 mmHg (EPA, 1998), 174 °C, BP: 99 °C at 62 mm Hg, 179 °C, 354 °F | |

| Record name | BENZYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2602 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/368 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0016 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BENZYL CHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/15 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Benzyl chloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0053.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

153 °F (EPA, 1998), 153 °F, 153 °F (67 °C) (closed cup), 74 °C (open cup), 67 °C c.c. | |

| Record name | BENZYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2602 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/305 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BENZYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/368 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0016 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BENZYL CHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/15 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Benzyl chloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0053.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Reaction (NTP, 1992), In water, 525 mg/L at 25 °C, Miscible with ethanol, ethyl ether, chloroform; slightly soluble in carbon tetrachloride, Miscible in most organic solvents, Soluble in ethanol(>10%), ethyl ether(>10%), and chloroform(>10%), Solubility in water, g/100ml:, 0.05% | |

| Record name | BENZYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2602 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/368 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0016 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Benzyl chloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0053.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.1 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.1004 g/cu cm at 20 °C, Relative density (water = 1): 1.1, 1.1, 1.10 | |

| Record name | BENZYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2602 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/368 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0016 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BENZYL CHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/15 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Benzyl chloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0053.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

4.4 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 4.36 (Air = 1), Relative vapor density (air = 1): 4.4, 4.4 | |

| Record name | BENZYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2602 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/368 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0016 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BENZYL CHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/15 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

1 mmHg at 71.6 °F (EPA, 1998), 1.23 [mmHg], VP: 1 Pa at -34 °C; 10 Pa at -11 °C; 100 Pa at 17.7 °C; 1 kPa at 55.4 °C; 10 kPa at 106.3 °C; 100 kPa at 178.9 °C, 1.23 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 120, 1 mmHg | |

| Record name | BENZYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2602 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/305 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BENZYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/368 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0016 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BENZYL CHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/15 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Benzyl chloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0053.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Benzyl chloride is sold in two quality grades, identified as ''benzyl chloride, pure'' and ''benzyl chloride, pure and stabilized''. Their assay is in both cases > 99 %. Impurities include benzal chloride, toluene, chlorotoluene, chlorobenzene, and hydrogen chloride., Benzyl chloride available in the USA ... has maximum of 1.0% benzal chloride, chlorotoluenes and toluene. ... One stabilized grade of benzyl chloride contained a fixed amount of sodium carbonate solution or propylene oxide., Benzaldehyde, benzyl alcohol, toluene, chloro derivatives of toluene, and dibenzyl ether are compounds that may be found as impurities in technical benzyl chloride. | |

| Record name | BENZYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/368 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless to slightly yellow liquid | |

CAS No. |

100-44-7 | |

| Record name | BENZYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2602 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-44-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100447 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BENZYL CHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8043 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, (chloromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-chlorotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.594 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83H19HW7K6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BENZYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/368 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0016 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BENZYL CHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/15 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Toluene, alpha-chloro- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/XS882F48.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-54 to -45 °F (EPA, 1998), -39.4 °C, MP: -48 to -43 °C. Specific gravity: 1.100 at 20 °C/20 °C. Rapidly decomposes when heated in the presence of iron, ~-43 °C, -38 °F | |

| Record name | BENZYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2602 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/368 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0016 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BENZYL CHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/15 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Benzyl chloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0053.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

Benzyl chloride synthesis mechanism for beginners

An In-depth Technical Guide to the Synthesis of Benzyl (B1604629) Chloride for Researchers and Scientists

Introduction

Benzyl chloride (C₆H₅CH₂Cl) is a pivotal organic compound, serving as a versatile intermediate in the synthesis of a wide array of chemicals.[1] It is a colorless to pale yellow liquid characterized by a pungent odor.[1][2] Its utility spans numerous industries, including the production of plasticizers, perfumes, flavorants, dyes, and resins.[1][3] In the pharmaceutical and agrochemical sectors, it is a critical building block for active pharmaceutical ingredients (APIs) and various pesticides.[1][2] This guide provides a detailed examination of the primary synthesis mechanisms of this compound, tailored for an audience of researchers, scientists, and drug development professionals. The focus will be on the free-radical chlorination of toluene (B28343), the chloromethylation of benzene (B151609), and the reaction of benzyl alcohol with hydrochloric acid.

Free-Radical Chlorination of Toluene

The industrial production of this compound is predominantly achieved through the gas-phase photochemical reaction of toluene with chlorine.[3] This method operates via a free-radical chain mechanism, initiated by UV light.[4][5]

Reaction Mechanism

The reaction proceeds in three main stages: initiation, propagation, and termination.[5][6]

-

Initiation: The process begins with the homolytic cleavage of a chlorine molecule (Cl₂) into two chlorine free radicals (Cl•) upon exposure to ultraviolet light.[5][7]

-

Propagation: A chlorine radical abstracts a hydrogen atom from the methyl group of toluene, forming a resonance-stabilized benzyl radical (C₆H₅CH₂•) and hydrogen chloride (HCl).[8] This benzyl radical then reacts with another chlorine molecule to yield this compound and a new chlorine radical, which continues the chain reaction.[7][8]

-

Termination: The chain reaction concludes when free radicals are removed from the system. This can occur through the combination of two chlorine radicals, two benzyl radicals, or a benzyl radical and a chlorine radical.[4][5]

Experimental Protocol: Photo-Catalyzed Chlorination of Toluene

This protocol is adapted from established laboratory procedures.[9]

-

Apparatus Setup: A three-necked flask is fitted with a thermometer, a reflux condenser, and a gas inlet tube that extends nearly to the bottom of the flask. The top of the condenser is connected via a guard tube to wash bottles containing a 10% sodium hydroxide (B78521) solution to neutralize excess chlorine and HCl gas.

-

Reaction: 100g of pure, dry toluene is placed in the flask. The toluene is heated to its boiling point.

-

Chlorination: A stream of dry chlorine gas is introduced into the boiling toluene while the mixture is irradiated with a UV lamp (or bright sunlight). The reaction is monitored by observing the temperature.

-

Monitoring: The reaction is allowed to proceed until the temperature of the boiling liquid reaches 160°C.

-

Work-up: The reaction mixture is allowed to cool and then washed successively with water and a 10% sodium carbonate solution to remove dissolved HCl and unreacted chlorine.

-

Purification: The washed product is dried over anhydrous calcium chloride and then purified by fractional distillation. This compound is collected at its boiling point.

To minimize the formation of side products like benzal chloride and benzotrichloride, the chlorination can be limited to 30-40% of the toluene input, followed by fractionation of the mixture.[10]

Quantitative Data

| Parameter | Value | Reference |

| Typical Yield | Varies, can be optimized | [10] |

| This compound Boiling Point | 179 °C (at atmospheric pressure) | General Chemistry Knowledge |

| This compound Boiling Point | 63-65°C at 12 mmHg | [9] |

| Side Products | Benzal chloride, Benzotrichloride | [3][4] |

Chloromethylation of Benzene (Blanc Reaction)

The chloromethylation of benzene, also known as the Blanc reaction, is another method for synthesizing this compound.[3][11] This electrophilic aromatic substitution reaction involves treating benzene with formaldehyde (B43269) and hydrogen chloride in the presence of a Lewis acid catalyst, typically zinc chloride (ZnCl₂).[11][12]

Reaction Mechanism

The mechanism involves the formation of a highly reactive electrophile from formaldehyde and HCl, catalyzed by zinc chloride. This electrophile then attacks the benzene ring.

-

Electrophile Formation: Formaldehyde reacts with hydrogen chloride and the zinc chloride catalyst to form a carbocationic intermediate, the chloromethyl cation (+CH₂Cl).

-

Electrophilic Attack: The benzene ring, acting as a nucleophile, attacks the chloromethyl cation, forming a resonance-stabilized carbocation intermediate (the sigma complex or arenium ion).

-

Deprotonation: A base (such as Cl⁻) removes a proton from the carbon atom bearing the chloromethyl group, restoring the aromaticity of the ring and yielding this compound.

Experimental Protocol

This protocol is based on laboratory and pilot plant studies.[9][11]

-

Apparatus Setup: A three-necked flask is equipped with a mechanical stirrer, a reflux condenser, and a gas inlet tube extending near the bottom of the flask.

-

Reactants: Place 200g of dry benzene, 20g of paraformaldehyde, and 20g of finely powdered anhydrous zinc chloride into the flask.

-

Reaction: The flask is placed on a water bath. A stream of dry hydrogen chloride gas is passed through the stirred mixture. The reaction temperature is maintained, often around 60°C.[11]

-

Work-up: After the reaction is complete, the mixture is cooled. The organic layer is transferred to a separatory funnel and washed successively with cold water, saturated sodium bicarbonate solution (to remove zinc salts), and finally with water.[9]

-

Purification: The product is dried with anhydrous calcium chloride or magnesium sulfate.[9] It is then distilled, first at atmospheric pressure to remove unreacted benzene, and then under reduced pressure to collect pure this compound.[9]

Quantitative Data

| Parameter | Value | Reference |

| Reported Yield | 40-50% up to 80% | [11] |

| Reaction Temperature | ~60 °C | [11] |

| Reaction Time | 20 minutes | [11] |

| Distillation Pressure | 12 mmHg | [9] |

| Boiling Point at 12 mmHg | 63-65 °C | [9] |

| Main Side Product | Diphenylmethane | [10] |

Synthesis from Benzyl Alcohol

This compound can also be prepared by the reaction of benzyl alcohol with concentrated hydrochloric acid.[3][10] This reaction is a nucleophilic substitution where the hydroxyl group of the alcohol is replaced by a chlorine atom.

Reaction Mechanism

The reaction likely proceeds through a mechanism with characteristics of both Sₙ1 and Sₙ2 pathways, due to the stability of the potential benzyl carbocation.

-

Protonation of Alcohol: The hydroxyl group of benzyl alcohol is protonated by the hydrochloric acid, forming a good leaving group (water).

-

Formation of Carbocation/Nucleophilic Attack: The protonated alcohol can then either dissociate to form a resonance-stabilized benzyl carbocation (Sₙ1 pathway), which is then attacked by the chloride ion, or be directly attacked by the chloride ion in a concerted step, displacing the water molecule (Sₙ2 pathway).

-

Product Formation: The final product is this compound.

Experimental Protocol

This procedure is adapted from various laboratory synthesis descriptions.[9][13][14]

-

Reactants: In a flask, mix benzyl alcohol and concentrated hydrochloric acid. For example, 2g of benzyl alcohol can be mixed with 6g of concentrated HCl.[9]

-

Reaction: The mixture is slowly heated. At around 60°C, the mixture may separate into two layers as this compound is formed.[9][13] The reaction can also proceed at room temperature if a large excess of acid is used.[9]

-

Work-up: After cooling, the reaction mixture is transferred to a separatory funnel. The organic layer (this compound) is separated from the aqueous acid layer.[14]

-

Washing: The crude this compound is washed with water, then with a sodium bicarbonate solution to neutralize any remaining acid, and finally with a saturated sodium chloride solution.[14]

-

Drying and Purification: The product is dried using a suitable drying agent like molecular sieves or anhydrous magnesium sulfate.[14] Final purification is achieved by fractional distillation.[14]

Quantitative Data

| Parameter | Value | Reference |

| Reported Yield | ~70% up to 90% | [9][13] |

| Reaction Temperature | 60-65 °C | [9][13] |

| Side Product | Dibenzyl ether | [10] |

General Experimental Workflow

The synthesis of this compound, regardless of the specific method, generally follows a common workflow involving the main reaction, followed by separation and purification steps.

Conclusion

The synthesis of this compound can be accomplished through several effective methods, each with its own advantages and specific procedural requirements. The free-radical chlorination of toluene is the dominant industrial process, valued for its scalability. The chloromethylation of benzene offers a direct route from a basic aromatic hydrocarbon, while the reaction of benzyl alcohol with hydrochloric acid provides a convenient and high-yielding laboratory-scale synthesis. A thorough understanding of the underlying mechanisms, reaction conditions, and purification protocols is essential for researchers and scientists to safely and efficiently produce high-purity this compound for its numerous applications in chemical synthesis.

References

- 1. imarcgroup.com [imarcgroup.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Chlorination: Free Radical Mechanism, Chlorination of Alkanes, Alkenes, Benzene, Toluene, Benzoic Acid, HVZ Reaction, Practice Problems & FAQs in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 7. m.youtube.com [m.youtube.com]

- 8. organic chemistry - Why can toluene be chlorinated at either the benzylic position or the ring depending on the conditions? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 9. Synthesis of this compound [designer-drug.com]

- 10. chemcess.com [chemcess.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. etheses.dur.ac.uk [etheses.dur.ac.uk]

- 13. Sciencemadness Discussion Board - Preparation of this compound - Powered by XMB 1.9.11 [sciencemadness.org]

- 14. youtube.com [youtube.com]

In-Depth Technical Guide: Physical and Chemical Properties of Benzyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties of benzyl (B1604629) chloride (α-chlorotoluene), an important organic compound widely utilized as a chemical building block and intermediate in various industrial syntheses, including the manufacturing of pharmaceuticals, dyes, and perfumes.[1]

General and Safety Information

Benzyl chloride, with the chemical formula C₆H₅CH₂Cl, is a colorless to slightly yellow liquid known for its pungent, aromatic, and irritating odor.[1][2] It is a reactive organochlorine compound and functions as a potent lachrymator, causing significant irritation to the eyes and mucous membranes.[1][3][4] Due to its reactivity, particularly its ability to hydrolyze and produce hydrochloric acid upon contact with mucous membranes, it is considered a hazardous substance and requires careful handling.[1] this compound is also classified as a probable human carcinogen (Group B2) by the EPA and is monitored as a List II drug precursor chemical by the U.S. Drug Enforcement Administration due to its use in the synthesis of certain controlled substances.[1][5]

Table 1: Identifiers and Basic Information

| Identifier | Value | Reference |

| IUPAC Name | (Chloromethyl)benzene | [1] |

| CAS Number | 100-44-7 | [1] |

| Molecular Formula | C₇H₇Cl | [1] |

| Molecular Weight | 126.58 g/mol | [1][2] |

| Appearance | Colorless to slightly yellow liquid | [1][2] |

| Odor | Pungent, aromatic, irritating | [1][2][6] |

Physical Properties

The physical characteristics of this compound are critical for its handling, storage, and use in experimental and industrial settings. These properties are summarized below.

Table 2: Core Physical and Thermochemical Properties

| Property | Value | Conditions | Reference |

| Density | 1.100 g/cm³ | at 20°C | [1] |

| 1.1 g/mL | at 25°C | [7][8] | |

| Melting Point | -39 °C (-38 °F; 234 K) | [1] | |

| Boiling Point | 179 °C (354 °F; 452 K) | at 760 mmHg | [1][3] |

| Flash Point | 67 °C (153 °F) | Closed Cup | [6][9] |

| Autoignition Temp. | 585 °C (1,085 °F) | [1][6] | |

| Vapor Pressure | 1 mmHg | at 20 °C | [1][6] |

| 1.23 mmHg | at 25 °C | [10] | |

| Vapor Density | 4.36 - 4.4 | (vs air) | [7][11] |

| Refractive Index (n_D) | 1.538 - 1.5415 | at 20°C / 15°C | [1][6] |

| Viscosity (dynamic) | 1.380 mPa·s | at 20 °C | [7] |

| Explosive Limits | 1.1% - 14.0% | in Air | [6][12] |

Table 3: Solubility Data

| Solvent | Solubility | Temperature | Reference |

| Water | 0.05% (very slightly soluble) | 20 °C | [1] |

| 0.49 g/L | 20 °C | [4][6] | |

| 0.55 g/L | 30 °C | [4][6] | |

| Organic Solvents | Miscible | [1][13] | |

| Soluble in ethanol, ethyl ether, chloroform, CCl₄ | [1] |

Chemical Properties and Reactivity

This compound is a versatile reagent in organic synthesis, primarily due to the reactivity of the benzylic chloride group.[1] It is an effective alkylating agent.[1]

Key Reactions and Reactivity Profile:

-

Hydrolysis: It reacts slowly with water, and more rapidly in the presence of alkali, to hydrolyze into benzyl alcohol and hydrochloric acid.[1][4] This reaction is the reason for its lachrymatory and corrosive properties.[1]

-

Nucleophilic Substitution: As a reactive alkylating agent, it readily undergoes nucleophilic substitution reactions.[1][14] This is fundamental to its use in synthesis. For example:

-

With sodium cyanide, it forms phenylacetonitrile (B145931) (benzyl cyanide), a precursor to pharmaceuticals like phenylacetic acid.[1]

-

With alcohols in the presence of a base, it forms benzyl ethers, a common method for introducing the benzyl protecting group in organic synthesis.[1][13]

-

With tertiary amines, it forms quaternary ammonium (B1175870) salts, which are used as surfactants.[1]

-

With sodium salts of carboxylic acids, it yields benzyl esters.[4]

-

-

Grignard Reagent Formation: It reacts with metallic magnesium to form a Grignard reagent (benzylmagnesium chloride).[1][4]

-

Wurtz Coupling: Reaction with metals like sodium or copper powder can lead to 1,2-diphenylethane.[4]

-

Oxidation: Oxidation of this compound can yield benzaldehyde (B42025) and benzoic acid.[4][15]

-

Stability and Incompatibilities: this compound is unstable and can polymerize when in contact with common metals like copper, aluminum, iron, and zinc, a reaction that liberates heat and hydrogen chloride gas.[7][9][16] It is incompatible with strong oxidizing agents, acids, and water.[7][17] For storage, inhibitors such as propylene (B89431) oxide or sodium carbonate are typically added.[6][18]

Experimental Protocols

Detailed experimental protocols for determining the physical properties of chemicals like this compound are standardized in analytical chemistry. Below is a generalized methodology for determining a key property.

Experimental Protocol: Determination of Boiling Point

Objective: To accurately determine the boiling point of a this compound sample at atmospheric pressure.

Methodology: This protocol is based on the classical distillation method.

-

Apparatus Setup:

-

Assemble a standard distillation apparatus consisting of a round-bottom flask, a distillation head (Claisen adapter), a thermometer with the bulb positioned just below the side arm leading to the condenser, a Liebig condenser, and a receiving flask.

-

Ensure all glass joints are properly sealed.

-

Place a few boiling chips in the round-bottom flask to ensure smooth boiling.

-

-

Procedure:

-

Add the this compound sample to the round-bottom flask (fill to approximately half capacity).

-

Begin circulating cold water through the condenser.

-

Gently heat the flask using a heating mantle.

-

Observe the temperature as the liquid begins to boil and the vapor rises.

-

The boiling point is recorded as the stable temperature reading on the thermometer when the vapor is continuously condensing and dripping into the receiving flask (i.e., when the distillation rate is steady at about one drop per second).

-

Record the atmospheric pressure at the time of the experiment, as the boiling point is pressure-dependent.

-

-

Data Analysis:

-

The observed temperature is the boiling point at the measured atmospheric pressure.

-

If necessary, correct the boiling point to standard pressure (760 mmHg) using a nomograph or the Clausius-Clapeyron relation.

-

Mandatory Visualization

The following diagram illustrates the logical workflow for a common synthetic application of this compound: the Williamson Ether Synthesis, used here to form a benzyl ether.

Caption: Logical workflow for the synthesis of a benzyl ether using this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C6H5CH2Cl | CID 7503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. This compound:Physical Properties and Chemical Properties_Chemicalbook [chemicalbook.com]

- 5. This compound - Ataman Kimya [atamanchemicals.com]

- 6. This compound CAS#: 100-44-7 [m.chemicalbook.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. This compound [commonorganicchemistry.com]

- 9. ICSC 0016 - this compound [inchem.org]

- 10. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 11. This compound | Occupational Safety and Health Administration [osha.gov]

- 12. fishersci.com [fishersci.com]

- 13. This compound - Sciencemadness Wiki [sciencemadness.org]

- 14. CAS 100-44-7: this compound | CymitQuimica [cymitquimica.com]

- 15. chemcess.com [chemcess.com]

- 16. nj.gov [nj.gov]

- 17. This compound | 100-44-7 [chemicalbook.com]

- 18. utsi.edu [utsi.edu]

Benzyl chloride CAS number and molecular weight

This guide provides comprehensive information on benzyl (B1604629) chloride, tailored for researchers, scientists, and professionals in drug development. It covers its chemical properties, synthesis, applications, and safety protocols.

Core Chemical and Physical Properties

Benzyl chloride, also known as α-chlorotoluene, is a colorless to pale yellow liquid with a pungent, aromatic odor.[1][2] It is a highly reactive organochlorine compound and a crucial building block in organic synthesis.[3] Its CAS number is 100-44-7, and its molecular weight is approximately 126.58 g/mol .[4][5]

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| CAS Number | 100-44-7 | [1][4][6] |

| Molecular Formula | C₇H₇Cl | [4][6] |

| Molecular Weight | 126.58 g/mol | [4][5] |

| Alternate Names | (Chloromethyl)benzene, α-Chlorotoluene | [4][7] |

| InChI Key | KCXMKQUNVWSEMD-UHFFFAOYSA-N | [1][3] |

| SMILES | ClCc1ccccc1 | [1][3] |

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Appearance | Colorless to slightly yellow liquid | [1][2][3] |

| Odor | Pungent, aromatic, irritating | [2][8][9] |

| Density | 1.100 g/cm³ at 20 °C | [3][5] |

| Melting Point | -39 °C | [3][5] |

| Boiling Point | 179 °C | [3] |

| Flash Point | 67 °C (closed cup) | [5][10] |

| Solubility in water | 0.49 g/L at 20 °C | [8] |

| Solubility in organic solvents | Freely soluble in ethanol, ether, chloroform, acetone | [3][8] |

| Vapor Pressure | 1 mmHg at 20 °C | [3] |

Synthesis of this compound

The industrial production of this compound is primarily achieved through the gas-phase photochemical reaction of toluene (B28343) with chlorine.[3] For laboratory-scale synthesis, a common method involves the reaction of benzyl alcohol with hydrochloric acid.[8][11]

This protocol is adapted from established laboratory procedures.[11][12]

Materials:

-

Benzyl alcohol

-

Concentrated hydrochloric acid (e.g., 10M or 12M)

-

Hexanes (or other suitable organic solvent)

-

5% Sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous calcium chloride or magnesium sulfate

Procedure:

-

In a suitable reaction vessel, combine benzyl alcohol and an excess of concentrated hydrochloric acid.[11] For example, 20.0 g of benzyl alcohol can be reacted with 60 mL of 12M HCl.[12]

-

Slowly heat the mixture with stirring. The solution will become cloudy, and an oil will begin to separate.[12] Maintain the temperature at approximately 60-65 °C for a designated period (e.g., 20 minutes to 1.5 hours) to ensure the reaction goes to completion.[12]

-

After heating, allow the mixture to cool to room temperature.

-

Transfer the biphasic mixture to a separatory funnel. An organic solvent like hexanes can be used to aid the transfer.[12]

-

Separate the lower aqueous layer and isolate the upper organic layer containing the crude this compound.

-

Wash the organic layer sequentially with:

-

Dry the organic layer over an anhydrous drying agent such as calcium chloride or magnesium sulfate.[12][13]

-

Remove the solvent by distillation.[12] The final product can be further purified by vacuum distillation to yield pure this compound.[12][13]

Applications in Research and Drug Development

This compound is a versatile reagent in organic synthesis, primarily used to introduce the benzyl protecting group to alcohols and carboxylic acids, forming benzyl ethers and benzyl esters, respectively.[3][14] Its reactivity makes it a key intermediate in the synthesis of a wide array of compounds.[9]

Key Applications:

-

Pharmaceutical Synthesis: It serves as a critical building block for numerous Active Pharmaceutical Ingredients (APIs), including certain muscle relaxants, antihistamines, and antipsychotics.[14][15]

-

Fine Chemicals: It is a precursor for producing benzyl derivatives such as benzyl alcohol, benzyl cyanide (a precursor to phenylacetic acid), and various benzyl esters used as plasticizers, flavors, and fragrances.[3][15]

-

Other Industries: this compound is also utilized in the manufacturing of dyes, pigments, agrochemicals (pesticides, herbicides), and quaternary ammonium (B1175870) salts used as surfactants.[3][9][15]

Below is a diagram illustrating the synthetic pathways starting from this compound.

Caption: Synthetic pathways originating from this compound.

Safety and Handling

This compound is a hazardous substance that requires careful handling to minimize risks.

Table 3: Hazard Information for this compound

| Hazard Type | Description | Reference |

| Acute Toxicity | Toxic by inhalation and skin absorption; harmful if swallowed.[2][16] | |

| Irritation | Causes severe irritation to the skin, eyes, and respiratory tract. It is a potent lachrymator (tear-inducing agent).[10][17][18] | |

| Corrosivity | Corrosive to metals and tissues.[2] | |

| Carcinogenicity | Classified as a substance that may cause cancer.[2][16] | |

| Flammability | Combustible liquid.[19] |

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area or under a chemical fume hood.[18] Essential PPE includes chemical-resistant gloves, safety goggles, a face shield, and appropriate respiratory protection.[17][18][19]

-

Safe Handling: Avoid contact with skin, eyes, and clothing.[17] Prevent inhalation of vapor or mist.[17] Keep away from sources of ignition and take measures to prevent the buildup of electrostatic charge.[17]

-

Storage: Store in a cool, dry, and well-ventilated place away from direct sunlight.[18] Keep containers tightly closed.[18] It is incompatible with strong oxidizing agents, strong bases, and certain metals.[18]

-

Spill Management: In case of a spill, contain the spillage and collect it with an electrically protected vacuum cleaner or by wet-brushing.[17] Place the collected material in a suitable container for disposal according to local regulations.[17]

The following diagram outlines the general workflow for the safe handling of this compound in a laboratory setting.

Caption: Workflow for the safe handling of this compound.

References

- 1. CAS 100-44-7: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C6H5CH2Cl | CID 7503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. scbt.com [scbt.com]

- 5. This compound for synthesis 100-44-7 [sigmaaldrich.com]

- 6. This compound | Advent [adventchembio.com]

- 7. This compound [webbook.nist.gov]

- 8. This compound:Physical Properties and Chemical Properties_Chemicalbook [chemicalbook.com]

- 9. nbinno.com [nbinno.com]

- 10. ICSC 0016 - this compound [inchem.org]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

- 12. Sciencemadness Discussion Board - Preparation of this compound - Powered by XMB 1.9.11 [sciencemadness.org]

- 13. benchchem.com [benchchem.com]

- 14. nbinno.com [nbinno.com]

- 15. openpr.com [openpr.com]

- 16. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]

- 17. utsi.edu [utsi.edu]

- 18. nbinno.com [nbinno.com]

- 19. westliberty.edu [westliberty.edu]

An In-depth Technical Guide to Safety Precautions for Handling Benzyl Chloride in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

Benzyl (B1604629) chloride (C₆H₅CH₂Cl), also known as α-chlorotoluene, is a highly reactive organochlorine compound widely utilized as a chemical intermediate in the synthesis of dyes, pharmaceuticals, perfumes, and resins.[1] However, its utility is matched by its significant health and safety hazards, necessitating stringent safety protocols in a laboratory setting. This guide provides a comprehensive overview of the necessary precautions for handling benzyl chloride, including its hazardous properties, personal protective equipment, emergency procedures, and waste disposal protocols.

Chemical and Physical Hazards

This compound is a colorless to slightly yellow liquid with a strong, pungent, and irritating odor.[2][3] It is a lachrymator, meaning it causes tearing of the eyes.[1][4] The primary hazards associated with this compound are its carcinogenicity, mutagenicity, and corrosive nature.[2] It is classified as a probable human carcinogen (Group B2) by the EPA and has been shown to cause cancer in animals.[2][5][6]

Contact with skin and eyes can cause severe irritation and burns, with the potential for permanent eye damage.[2][4] Inhalation of its vapors can irritate the nose, throat, and lungs, and higher exposures may lead to a build-up of fluid in the lungs (pulmonary edema), which is a medical emergency.[2] Systemic effects of exposure can include headache, nausea, dizziness, and damage to the liver and nervous system.[2]

This compound reacts slowly with water to form benzyl alcohol and hydrochloric acid, which contributes to its corrosive effects on mucous membranes.[1] It can polymerize when in contact with common metals (except nickel and lead), a reaction that can be violent and release heat and hydrogen chloride gas.[2][4] It is also incompatible with strong oxidizing agents and strong acids.[2]

Quantitative Hazard Data

A clear understanding of the quantitative aspects of this compound's hazards is crucial for a proper risk assessment. The following tables summarize key exposure limits and toxicity data.

Table 1: Occupational Exposure Limits

| Agency | Limit Type | Value | Notes |

| OSHA | PEL (Permissible Exposure Limit) | 1 ppm | 8-hour time-weighted average[2][7] |

| NIOSH | REL (Recommended Exposure Limit) | 1 ppm | 15-minute ceiling[2][8] |

| ACGIH | TLV (Threshold Limit Value) | 1 ppm | 8-hour time-weighted average[2][7] |

| NIOSH | IDLH (Immediately Dangerous to Life or Health) | 10 ppm | [4][8] |

Table 2: Acute Toxicity Data

| Route | Species | Value | Reference |

| Oral LD50 | Rat | 1231 mg/kg | [9] |

| Inhalation LC50 | Rat | 0.74 mg/l (4 h) | [10] |

| Inhalation LC50 | Mouse | 0.27 mg/l (4 h) | [11] |

Engineering Controls and Personal Protective Equipment (PPE)

Due to the significant hazards of this compound, a multi-layered approach to safety, starting with engineering controls, is essential.

Engineering Controls:

-

Fume Hood: All work with this compound must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[12]

-

Ventilation: Ensure adequate general ventilation in the laboratory.[13]

-

Closed Systems: For larger scale reactions, the use of a completely enclosed process is recommended.[11]

-

Safety Showers and Eyewash Stations: These must be readily accessible in the immediate work area.[11][14]

Personal Protective Equipment (PPE): The selection of appropriate PPE is critical to prevent skin and eye contact.

-

Gloves: Wear personal protective equipment made from material that cannot be permeated or degraded by this compound. Recommended materials include Fluorinated rubber (Vitoject®) and Silver Shield®/4H®. Nitrile rubber may be suitable for splash protection but has a shorter breakthrough time.[2][10] Always inspect gloves before use and use proper removal techniques.[15]

-

Eye Protection: Indirect-vent, impact and splash-resistant goggles should be worn when working with liquid this compound.[2] A face shield should also be used for additional protection.[15]

-

Lab Coat/Apron: A chemically resistant lab coat or apron should be worn. For significant risk of splashing, Tychem® BR, CSM, and TK are recommended materials.[2]

-

Respiratory Protection: If there is a potential for exposure above the PEL, a NIOSH-approved full-facepiece respirator with an organic vapor/acid gas cartridge specifically approved for this compound is required.[2] For concentrations above 10 ppm, a self-contained breathing apparatus (SCBA) is necessary.[2]

Experimental Protocols

General Safe Handling Protocol

-

Preparation: Before starting any work, ensure all necessary engineering controls are functioning and all required PPE is available and in good condition. Review the Safety Data Sheet (SDS) for this compound.[16]

-

Dispensing: Conduct all dispensing of this compound inside a chemical fume hood. Use non-sparking tools when opening and closing containers.[2]

-

Reaction Setup: Set up all reactions in a fume hood. Ensure the apparatus is secure and that any potential for leaks is minimized.

-

Heating: If heating is required, use a well-controlled heating source such as a heating mantle or oil bath. Avoid open flames.[13]

-

Post-Reaction: At the end of the reaction, allow the apparatus to cool completely before dismantling.

-

Cleaning: Clean all glassware that has come into contact with this compound with a suitable solvent, followed by soap and water. Dispose of the initial solvent rinse as hazardous waste.

Protocol for Quenching Unreacted this compound with Aqueous Ammonia

This protocol is suitable for removing residual this compound from a reaction mixture where the desired product is stable under basic conditions.[1]

-

Cooling: Cool the reaction mixture in an ice bath within a fume hood.

-

Quenching: Slowly and with vigorous stirring, add an excess of concentrated aqueous ammonia.

-

Reaction Time: Allow the mixture to stir at room temperature for 1-2 hours to ensure the complete reaction of this compound to form benzylamine.[1]

-

Extraction:

-

Transfer the mixture to a separatory funnel.

-

If the reaction was not in an organic solvent, add a suitable solvent (e.g., ethyl acetate, dichloromethane) and water.

-